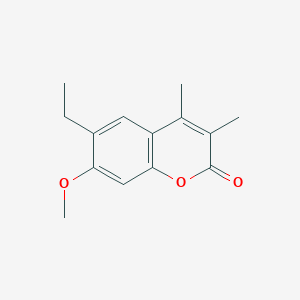
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This specific compound is notable for its unique structural features, including ethyl, methoxy, and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other cyclization reactions. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the benzopyran ring.
Scientific Research Applications
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the ethyl and dimethyl groups.
Umbelliferone: Another benzopyran derivative with different substituents.
Herniarin: A naturally occurring coumarin with a methoxy group at the 7-position.
Uniqueness
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of ethyl, methoxy, and dimethyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
108904-80-9 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
6-ethyl-7-methoxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-5-10-6-11-8(2)9(3)14(15)17-13(11)7-12(10)16-4/h6-7H,5H2,1-4H3 |
InChI Key |
NMSPVMOFEUYUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















